molecular formula C35H63IN2O3 B12376901 3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide

Cat. No.: B12376901
M. Wt: 686.8 g/mol
InChI Key: IXJZDNTZAOPXOX-KMBQMOOOSA-N
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Description

The compound 3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide is a complex organic molecule. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active compounds. This compound is characterized by its intricate stereochemistry and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of functional groups: Functional groups such as the dimethylazanium and hydroxyethyl groups are introduced through substitution reactions.

    Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial. This often involves the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions for industrial-scale production.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The dimethylazanium group can be reduced to form a tertiary amine.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a carbonyl compound, while reduction of the dimethylazanium group would yield a tertiary amine.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to certain natural products makes it a useful tool for studying biological processes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include:

    Enzymes: The compound may act as an inhibitor or activator of certain enzymes.

    Receptors: It may bind to specific receptors, modulating their activity.

    Pathways: The compound could influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ergost-5-ene, 3-methoxy-, (3β,24R)-: Similar core structure but different functional groups.

    Campesterol, methyl ether: Another compound with a similar core but different substituents.

Properties

Molecular Formula

C35H63IN2O3

Molecular Weight

686.8 g/mol

IUPAC Name

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide

InChI

InChI=1S/C35H62N2O3.HI/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38;/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3;1H/t26-,28+,29+,30-,31+,32+,34+,35-;/m1./s1

InChI Key

IXJZDNTZAOPXOX-KMBQMOOOSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C.[I-]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C.[I-]

Origin of Product

United States

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